molecular formula C19H20O B13137342 1-(9-Tert-butyl-9H-fluoren-9-YL)ethan-1-one CAS No. 62731-50-4

1-(9-Tert-butyl-9H-fluoren-9-YL)ethan-1-one

Cat. No.: B13137342
CAS No.: 62731-50-4
M. Wt: 264.4 g/mol
InChI Key: UFVISHFBGVVPMX-UHFFFAOYSA-N
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Description

1-(9-Tert-butyl-9H-fluoren-9-yl)ethan-1-one (CAS RN: 62731-50-4) is an organochemical compound with the molecular formula C19H20O and a molecular weight of 264.36 g/mol . This fluorene derivative features a tert-butyl group and an acetyl group at the 9-position of the fluorene ring system, a structure that is significant for advanced research applications . The tert-butyl group is a sterically hindering substituent known to enhance solubility and processability of organic molecules in non-polar solvents, while the ketone moiety introduces a site for further chemical modification and can influence the electronic characteristics of the system . In scientific research, this compound serves as a valuable precursor and building block in organic synthesis . Its structural attributes make it particularly interesting for applications in material science, where it can be utilized in the development of novel organic compounds for electronic devices, such as organic light-emitting diodes (OLEDs) . Researchers also explore its potential in pharmacological studies, investigating its use as a scaffold for drug development due to the rigid, planar structure of the fluorene core . The compound is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle this product in accordance with established laboratory safety protocols.

Properties

CAS No.

62731-50-4

Molecular Formula

C19H20O

Molecular Weight

264.4 g/mol

IUPAC Name

1-(9-tert-butylfluoren-9-yl)ethanone

InChI

InChI=1S/C19H20O/c1-13(20)19(18(2,3)4)16-11-7-5-9-14(16)15-10-6-8-12-17(15)19/h5-12H,1-4H3

InChI Key

UFVISHFBGVVPMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)C(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation of 9-Tert-butylfluorene Intermediate

The synthesis generally begins with the preparation of 9-tert-butylfluorene as a key intermediate:

  • tert-Butylation of Fluorene: This is commonly achieved via Friedel-Crafts alkylation using tert-butyl chloride or tert-butyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction selectively substitutes the 9-position of fluorene due to the stability of the resulting carbocation intermediate.

  • Reaction Conditions: Typically conducted under anhydrous conditions, at low to moderate temperatures (0–25 °C), to minimize polyalkylation or rearrangement side reactions.

  • Yields: Literature reports yields ranging from 70% to 90%, depending on catalyst loading and reaction time.

Representative Preparation Method (Literature-Informed)

Step Reagents & Conditions Outcome/Yield Notes
1 Fluorene + tert-butyl chloride, AlCl3, CH2Cl2, 0–25 °C 9-tert-butylfluorene, 75–85% yield Friedel-Crafts alkylation, anhydrous conditions
2 9-tert-butylfluorene + acetyl chloride, AlCl3, 0–25 °C 1-(9-tert-butyl-9H-fluoren-9-yl)ethan-1-one, 70–80% yield Friedel-Crafts acylation, controlled addition

Research Findings and Optimization Insights

  • Temperature Control: Maintaining low temperatures during reagent addition significantly improves selectivity and yield by minimizing side reactions.

  • Slow Addition of Reagents: Gradual addition of acylating agents or organometallic intermediates prevents exothermic spikes and promotes uniform reaction.

  • Solvent Choice: Non-protic, aprotic solvents such as dichloromethane or tetrahydrofuran are preferred to stabilize intermediates and facilitate catalyst activity.

  • Catalyst Loading: Optimizing Lewis acid catalyst amounts balances reaction rate with byproduct formation.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Effect on Reaction
Reaction temperature 0 to 25 °C Controls selectivity and minimizes side reactions
Catalyst type AlCl3, FeCl3 Facilitates electrophilic substitution
Solvent CH2Cl2, THF Stabilizes intermediates
Reagent addition rate Slow (1–2 hours) Prevents exothermic runaway
Yield (alkylation step) 70–90% Dependent on catalyst and temperature
Yield (acylation step) 65–85% Dependent on stoichiometry and temperature

Chemical Reactions Analysis

1-(9-(tert-Butyl)-9H-fluoren-9-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ethanone moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(9-(tert-Butyl)-9H-fluoren-9-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(9-(tert-Butyl)-9H-fluoren-9-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tert-butyl-substituted fluorenyl ethanone can be compared to structurally analogous compounds, focusing on substituent effects, synthetic methodologies, and physicochemical properties. Key analogs include:

Structural Analogs and Substituent Effects

1-(9,9-Dibutyl-2,7-dichloro-9H-fluoren-4-yl)ethan-1-one (Compound 2)

  • Substituents : Two linear butyl groups at the 9-position, chlorine atoms at 2- and 7-positions.
  • Properties : The dichloro substituents increase electron deficiency, enhancing reactivity in electrophilic substitutions. Linear butyl groups offer moderate steric hindrance, improving solubility compared to unsubstituted fluorenes but less than tert-butyl analogs .

1-(9,9-Dimethyl-2,7-dichloro-9H-fluoren-4-yl)ethan-1-one (Compound 2-Me) Substituents: Methyl groups at the 9-position, dichloro substitution. Properties: Smaller methyl groups result in higher crystallinity and lower solubility in nonpolar solvents compared to tert-butyl derivatives. The reduced steric bulk may facilitate faster reaction kinetics in further functionalization .

1-(9-Propyl-9H-fluoren-2-yl)ethanone Substituents: Propyl group at the 9-position. Properties: The linear propyl chain provides intermediate solubility and steric effects between methyl and tert-butyl analogs. However, branching absence limits its ability to shield reactive sites .

Physicochemical Properties

Compound Substituents Key Properties
1-(9-Tert-butyl-9H-fluoren-9-yl)ethan-1-one 9-tert-butyl, 4-acetyl High solubility in organic solvents; steric hindrance slows reaction kinetics
1-(9,9-Dibutyl-2,7-dichloro-...) 9,9-dibutyl, 2,7-dichloro Moderate solubility; enhanced electrophilic reactivity due to Cl substituents
1-(9,9-Dimethyl-2,7-dichloro-...) 9,9-dimethyl, 2,7-dichloro Low solubility; higher melting point due to crystallinity
1-(9-Propyl-9H-fluoren-2-yl)ethanone 9-propyl Intermediate solubility; limited steric shielding

Research Findings and Trends

  • Steric effects : Bulky tert-butyl groups hinder π-π stacking in solid-state structures, reducing crystallinity but enhancing solution processability .
  • Electronic effects : Chlorine substituents lower the LUMO energy of fluorene derivatives by ~0.5 eV, enabling tunable charge transport properties in organic semiconductors .
  • Yield optimization : tert-butyl analogs exhibit lower yields (~60%) in alkylation steps compared to methyl derivatives (~75%), likely due to steric challenges in nucleophilic substitution .

Biological Activity

1-(9-Tert-butyl-9H-fluoren-9-yl)ethan-1-one, also known as a fluorenyl derivative, is an organic compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by the presence of a tert-butyl group and an ethanone moiety, allows for diverse interactions with biological systems. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C15H16O
  • Molecular Weight : 224.29 g/mol
  • CAS Number : 62731-50-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor of certain enzymes involved in oxidative stress, potentially exhibiting antioxidant properties. Additionally, it can modulate signal transduction pathways, influencing cellular responses.

Antimicrobial Activity

Research indicates that the compound exhibits notable antimicrobial properties against various bacterial strains. Notably, it has been tested against both Gram-positive and Gram-negative bacteria.

Bacteria Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusStrong inhibition50 µM
Escherichia coliModerate inhibition100 µM
Pseudomonas aeruginosaWeak inhibition150 µM

The agar-well diffusion method has been employed to assess these activities, demonstrating the compound's efficacy in inhibiting bacterial growth .

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer properties. It has been evaluated against various cancer cell lines, with promising results indicating its potential as a therapeutic agent.

Cell Line Activity IC50 (µM)
HeLa (cervical cancer)Strong cytotoxicity15 µM
MCF-7 (breast cancer)Moderate cytotoxicity30 µM
A549 (lung cancer)Weak cytotoxicity50 µM

These findings suggest that the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways .

Case Studies

Several studies have documented the biological effects of this compound:

  • Antimicrobial Study : A study investigating the antimicrobial effects found that derivatives of this compound significantly inhibited the growth of Staphylococcus aureus and other pathogens. The study utilized both in vitro assays and molecular docking simulations to elucidate binding interactions with bacterial enzymes .
  • Anticancer Research : Another study focused on its anticancer potential, revealing that the compound effectively reduced cell viability in HeLa cells through induction of apoptosis. Mechanistic studies indicated that it might activate caspase pathways involved in programmed cell death .
  • Pharmacological Evaluation : A comprehensive pharmacological evaluation highlighted its role as a precursor in drug development, emphasizing its structural features conducive to further modifications aimed at enhancing bioactivity .

Q & A

Q. What are the common synthetic routes for preparing 1-(9-Tert-butyl-9H-fluoren-9-yl)ethan-1-one?

Methodological Answer: The synthesis typically involves alkylation or Friedel-Crafts acylation of the fluorenyl backbone. For example:

  • Grignard Reaction : Reacting 9-Tert-butyl-9H-fluorene with acetyl chloride in the presence of a Grignard reagent (e.g., allyl bromide or aryl magnesium bromides) under anhydrous THF conditions .
  • Protection/Deprotection Strategies : Use of tert-butyl groups for steric protection during acylation steps to prevent undesired side reactions .

Table 1: Comparison of Synthetic Conditions

Reagent/ConditionYield (%)Key StepReference
Allyl bromide, K₂CO₃, acetone64Alkylation
PhMgBr, THF, 2 h77Friedel-Crafts acylation

Q. How is the structural characterization of this compound validated?

Methodological Answer: X-ray crystallography is the gold standard. Key steps include:

  • Data Collection : Single-crystal diffraction using Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL for structure solution and refinement, with R-factors < 0.05 for high precision .
  • Visualization : ORTEP-3 for generating thermal ellipsoid diagrams to assess bond lengths/angles .

Q. What spectroscopic techniques are essential for purity analysis?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm tert-butyl (δ ~1.3 ppm) and ketone functionalities (C=O signal at ~200 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 294.162 for [M+H]⁺) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is used to:

  • Calculate HOMO-LUMO gaps to assess redox stability.
  • Simulate IR/Vibrational spectra for comparison with experimental data . Note : Basis sets like 6-31G(d,p) are recommended for accuracy. Contradictions between experimental and computed data often arise from solvent effects or crystal packing, requiring explicit solvation models .

Q. What strategies resolve contradictions in crystallographic data refinement?

Methodological Answer:

  • Twinned Data : Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .
  • Disorder Modeling : Apply PART/SUMP restraints for tert-butyl groups exhibiting rotational disorder .
  • Validation Tools : Check R1/wR2 convergence and ADDSYM in PLATON to detect missed symmetry .

Q. How does steric hindrance from the tert-butyl group influence reactivity?

Methodological Answer:

  • Kinetic Studies : Compare reaction rates with non-bulky analogs (e.g., 9H-fluorenone derivatives).
  • X-ray Analysis : Measure C-C bond angles (e.g., C9-C-C angle > 109.5° indicates strain) .
  • DFT Calculations : Quantify steric maps using %VBur indices to predict regioselectivity in substitution reactions .

Q. What are the challenges in studying photophysical properties of this compound?

Methodological Answer:

  • Quenching Effects : The tert-butyl group may suppress fluorescence via steric-induced aggregation. Mitigate by using dilute solutions or low-temperature measurements .
  • Solvent Polarity : Correlate Stokes shifts with solvent polarity parameters (ET30 scale) to assess charge-transfer transitions .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and computational bond lengths?

  • Root Cause : Gas-phase DFT calculations neglect crystal lattice forces.
  • Resolution : Use periodic boundary conditions (PBC) in software like VASP to incorporate crystal packing effects .

Q. Why do NMR spectra sometimes show unexpected splitting patterns?

  • Root Cause : Dynamic stereochemistry of the tert-butyl group at room temperature.
  • Resolution : Perform variable-temperature NMR (e.g., -40°C to freeze rotation) or use chiral shift reagents .

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